3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
The 1,3,4-thiadiazole ring, a key structural feature of this compound, is known to be a very weak base due to the inductive effect of the sulfur atom and possesses relatively high aromaticity . This could potentially influence its interaction with biological targets.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole moiety have been associated with various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,3,4-thiadiazole ring, which is known for its stability in aqueous acid solutions and potential for ring cleavage in an aqueous base, could potentially influence its pharmacokinetic properties .
Result of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability of the 1,3,4-thiadiazole ring in different ph environments suggests that it may be relatively stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 4-chlorothiophenol with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of acetylacetone and 4-chlorothiophenol in the presence of a base such as sodium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 40°C under an oxygen atmosphere for 17 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as flash column chromatography on silica gel with petroleum ether/ethyl acetate mixtures are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)thio]-4-hydroxypent-3-en-2-one: Similar structure with a hydroxyl group instead of the thiadiazole moiety.
3-(4-chlorophenyl)-1,1-dimethylthiourea: Contains a thiourea group instead of the thiadiazole moiety.
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its thiadiazole moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS2/c12-8-1-3-9(4-2-8)17-6-5-10(16)14-11-15-13-7-18-11/h1-4,7H,5-6H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQVUMWVPWZWPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=NN=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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